molecular formula C17H21NO4 B12989574 1-Benzyl 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate

1-Benzyl 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate

Cat. No.: B12989574
M. Wt: 303.35 g/mol
InChI Key: QAKOOUVIPSZVPW-UHFFFAOYSA-N
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Description

1-Benzyl 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring substituted with benzyl, ethyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Benzyl 3-methyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate: Similar structure with a methyl group instead of an ethyl group.

    1-Benzyl 3-ethyl 4-methyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate: Similar structure with a methyl group instead of an ethyl group.

    1-Benzyl 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate: Similar structure with different substituents on the pyrrole ring.

Uniqueness: The presence of both benzyl and ethyl groups, along with the carboxylate functionalities, makes it a versatile compound for various research and industrial purposes .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

1-O-benzyl 3-O-ethyl 4-ethyl-2,5-dihydropyrrole-1,3-dicarboxylate

InChI

InChI=1S/C17H21NO4/c1-3-14-10-18(11-15(14)16(19)21-4-2)17(20)22-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3

InChI Key

QAKOOUVIPSZVPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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